l-Amicetose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

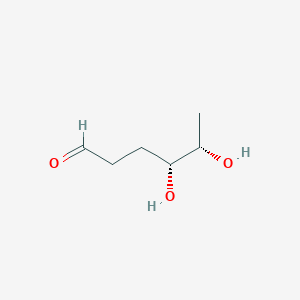

L-Amicetose is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthesis of l-Amicetose

This compound is primarily derived from the biosynthetic pathways of certain actinobacteria. The gene clusters responsible for its synthesis have been identified, particularly in species such as Streptomyces.

- Gene Clusters : The amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus has been characterized, revealing multiple genes involved in the formation of this compound. Key genes include those responsible for glycosylation and amide bond formation which are critical for the structural integrity of the resulting compounds .

Antibacterial Applications

This compound is integral to several antibiotics, particularly those targeting Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Compounds containing this compound function as peptidyl transferase inhibitors, disrupting protein synthesis in bacteria. This mechanism has been shown to be effective against pathogens such as Mycobacterium tuberculosis and various viruses .

- Case Study : A study demonstrated that derivatives of amicetin containing this compound exhibited significant antibacterial activity against a range of bacterial strains, highlighting its potential as a universal antibiotic .

Anticancer Activity

The incorporation of this compound into certain anticancer agents has shown promising results in preclinical studies.

- Mechanism : this compound-modified compounds have been observed to induce apoptosis and inhibit cell proliferation in various cancer cell lines. These compounds can interfere with microtubule dynamics, leading to cell cycle arrest .

- Data Table: Anticancer Activity of this compound-Containing Compounds

| Compound Name | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Amicetin | Breast Cancer | Microtubule stabilization | 2.5 |

| Tetrocarcin A | Colon Cancer | Apoptosis induction | 1.8 |

| Hainancycline | Lung Cancer | Inhibition of cell division | 3.0 |

Other Biological Activities

Beyond its antibacterial and anticancer properties, this compound has been investigated for other therapeutic effects.

- Anti-inflammatory Effects : Some studies suggest that this compound derivatives may exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary research indicates that compounds containing this compound could provide neuroprotective benefits, although further studies are required to substantiate these claims.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Biosynthetic Complexity : The intricate biosynthetic pathways can complicate the production of this compound-containing compounds in sufficient quantities for clinical use.

- Regulatory Hurdles : As with many natural products, navigating the regulatory landscape for approval can be challenging.

Future research should focus on optimizing biosynthetic pathways through genetic engineering techniques to enhance yield and exploring novel derivatives that may offer improved efficacy and safety profiles.

Propriétés

Formule moléculaire |

C6H12O3 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

(4R,5S)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m0/s1 |

Clé InChI |

XXIHHRIZGBRENI-NTSWFWBYSA-N |

SMILES isomérique |

C[C@@H]([C@@H](CCC=O)O)O |

SMILES canonique |

CC(C(CCC=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.